molecular formula C16H21N3O4 B12384342 N-(2-Aminooxyethyl)-7-DCCAm

N-(2-Aminooxyethyl)-7-DCCAm

Cat. No.: B12384342
M. Wt: 319.36 g/mol
InChI Key: AUGWWXWCINGUEI-UHFFFAOYSA-N
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Description

N-(2-Aminooxyethyl)-7-DCCAm is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an aminooxy group, which imparts significant reactivity towards carbonyl compounds. This compound is utilized in various scientific fields due to its ability to form stable oxime derivatives with aldehydes and ketones.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminooxyethyl)-7-DCCAm typically involves the reaction of 2-aminoethanol with a suitable carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxime linkage. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminooxyethyl)-7-DCCAm undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized under specific conditions to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group back to the original carbonyl compound.

    Substitution: The compound can participate in substitution reactions where the aminooxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be employed to achieve substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxime derivatives, reduced carbonyl compounds, and substituted aminooxy compounds.

Scientific Research Applications

N-(2-Aminooxyethyl)-7-DCCAm has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the selective capture and analysis of carbonyl compounds in complex mixtures.

    Biology: The compound is employed in the study of metabolic pathways involving aldehydes and ketones.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Aminooxyethyl)-7-DCCAm involves the formation of a stable oxime linkage with carbonyl compounds. This reaction is highly selective and occurs under mild conditions, making it suitable for various analytical and synthetic applications. The molecular targets include aldehydes and ketones, which are converted to their corresponding oxime derivatives through a nucleophilic addition reaction.

Comparison with Similar Compounds

    N-(2-Aminooxyethyl)-N,N,N-trimethylammonium iodide: Known for its use in capturing volatile aldehydes and ketones.

    N-(2-Aminoethyl)acetamide: Utilized in the preparation of mixed monolayers on glassy carbon.

    Aminooxyacetic acid: Inhibits aminobutyrate aminotransferase activity, leading to increased levels of gamma-aminobutyric acid.

Uniqueness: N-(2-Aminooxyethyl)-7-DCCAm is unique due to its specific reactivity towards carbonyl compounds and its ability to form stable oxime derivatives. This makes it particularly valuable in analytical chemistry and diagnostic applications, where selective and stable derivatization of carbonyl compounds is essential.

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H21N3O4/c1-3-19(4-2)12-6-5-11-9-13(15(20)18-7-8-22-17)16(21)23-14(11)10-12/h5-6,9-10H,3-4,7-8,17H2,1-2H3,(H,18,20)

InChI Key

AUGWWXWCINGUEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCON

Origin of Product

United States

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